2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide
Description
2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and an acetamide group
Properties
IUPAC Name |
2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS2/c1-2-23-17-19-14(11-24-17)9-16(22)18-10-13-8-15(21-20-13)12-6-4-3-5-7-12/h3-8,11H,2,9-10H2,1H3,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIWKYYLPJXGQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CS1)CC(=O)NCC2=CC(=NN2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide typically involves multi-step organic reactions. One common route starts with the formation of the thiazole ring, followed by the introduction of the ethylsulfanyl group. The pyrazole ring is then synthesized separately and coupled with the thiazole derivative through a series of condensation reactions. The final step involves the formation of the acetamide group under controlled conditions, often using acetic anhydride or acetyl chloride as reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production. Purification steps such as recrystallization, chromatography, and distillation would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thiazole or pyrazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole or pyrazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydrogenated thiazole or pyrazole derivatives.
Substitution: Various substituted thiazole or pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole and pyrazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-imidazol-5-yl)methyl]acetamide
- 2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-oxazol-5-yl)methyl]acetamide
- 2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-triazol-5-yl)methyl]acetamide
Uniqueness
The unique combination of the thiazole and pyrazole rings in 2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide provides distinct electronic and steric properties, making it a versatile scaffold for drug design and material science applications. Its ability to undergo various chemical modifications further enhances its utility in research and industrial settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
